

# Navigating the Evolving Landscape of Ulcerative Colitis Treatment: A Long-Term Safety Comparison

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Omilancor |           |
| Cat. No.:            | B3028346  | Get Quote |

For researchers, scientists, and drug development professionals, the long-term safety profile of a novel therapeutic is a critical determinant of its potential clinical utility. This guide provides a comparative analysis of the long-term safety of **Omilancor**, a first-in-class oral LANCL2 agonist, with established and emerging treatments for ulcerative colitis (UC).

Omilancor, currently in Phase 3 clinical development, has demonstrated a promising safety profile in its initial trials, with no dose-limiting toxicities and most adverse events being of mild severity.[1][2] Its unique gut-restricted mechanism of action, targeting the Lanthionine Synthetase C-Like 2 (LANCL2) pathway, is designed to modulate the immune response locally, potentially minimizing systemic side effects.[3][4][5][6][7] This guide places these early observations in the context of long-term safety data from key comparator drug classes for UC: anti-TNF biologics, anti-integrin biologics, anti-IL-12/23 biologics, Janus kinase (JAK) inhibitors, and sphingosine-1-phosphate (S1P) receptor modulators.

## **Comparative Long-Term Safety Data**

The following tables summarize the long-term safety data from pivotal clinical trials and their open-label extensions (OLE) for selected UC therapeutics. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, designs, and durations.

Table 1: Long-Term Safety of Anti-TNF Biologics in Ulcerative Colitis



| Drug (Trial)                       | Treatment<br>Duration       | Serious<br>Adverse<br>Events (SAEs)                   | Infections                                                        | Malignancies                       |
|------------------------------------|-----------------------------|-------------------------------------------------------|-------------------------------------------------------------------|------------------------------------|
| Adalimumab<br>(ULTRA 1, 2, &<br>3) | Up to 4 years               | Rates were stable over time.                          | No new safety signals reported.                                   | No new safety signals reported.    |
| Golimumab<br>(PURSUIT-M<br>LTE)    | Up to 3<br>additional years | Infrequent rates<br>of AEs of special<br>interest.[8] | Infrequent rates of tuberculosis and opportunistic infections.[8] | Infrequent rates of malignancy.[8] |

Table 2: Long-Term Safety of Other Biologics in Ulcerative Colitis

| Drug (Trial)                | Treatment<br>Duration                                      | Serious<br>Adverse<br>Events (SAEs)                                                               | Infections                                                             | Malignancies                                                       |
|-----------------------------|------------------------------------------------------------|---------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|--------------------------------------------------------------------|
| Vedolizumab<br>(GEMINI LTS) | Data not<br>explicitly detailed<br>in provided<br>snippets | Favorable safety profile with fewer infectious complications compared to anti-TNF medications.[5] | Lower risk of serious infection compared with anti-TNF medications.[5] | Data not explicitly detailed in provided snippets                  |
| Ustekinumab<br>(UNIFI LTE)  | Up to 4 years                                              | No new safety signals reported.                                                                   | Minimal opportunistic infections; no cases of tuberculosis.[2]         | No increase in nonmelanoma skin carcinomas compared to placebo.[2] |

Table 3: Long-Term Safety of Small Molecules in Ulcerative Colitis



| Drug (Trial)                     | Treatment<br>Duration | Serious Adverse Events (SAEs) of Special Interest                                                                     | Infections of<br>Special<br>Interest                                                                   | Malignancies                                                                     |
|----------------------------------|-----------------------|-----------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| Tofacitinib<br>(OCTAVE Open)     | Up to 7.8 years       | Increased risk of<br>major adverse<br>cardiac events<br>and deep vein<br>thrombosis.[5]                               | Increased risk of infections, including herpes zoster.[5]                                              | Data suggests a potential for increased risk.[5]                                 |
| Ozanimod (True<br>North OLE)     | Up to 4 years         | Bradycardia and atrioventricular block (no new cases with extended exposure).[4]                                      | Serious<br>infections were<br>infrequent.[4]                                                           | Data not explicitly detailed in provided snippets                                |
| Etrasimod<br>(ELEVATE UC<br>OLE) | Up to 4 years         | Bradycardia (mostly asymptomatic and non- serious); Macular edema (non- serious, rarely led to discontinuation). [10] | Serious infections were infrequent (IR of 1.71 per 100 PYs). Herpes zoster IR of 0.54 per 100 PYs.[10] | One death from a neuro-endocrine tumor and one from acute leukemia reported.[10] |

## **Experimental Protocols: A Methodological Overview**

The long-term safety data presented in this guide are primarily derived from open-label extension (OLE) studies of pivotal Phase 3 trials. The general methodology for these studies is as follows:

• Study Design: Patients who completed the initial randomized, placebo-controlled trial were eligible to enroll in the OLE, where all participants typically receive the active treatment.



These studies are designed to evaluate the long-term safety and efficacy of the drug.

- Patient Population: The patient population consists of individuals with moderately to severely active ulcerative colitis who responded to the induction therapy in the parent study.
- Treatment: Patients receive the approved maintenance dose of the respective drug for an extended period, often spanning several years.
- Assessments: Safety is the primary endpoint and is assessed through the monitoring and reporting of all adverse events (AEs), serious adverse events (SAEs), and AEs of special interest. Efficacy endpoints, such as clinical remission and endoscopic improvement, are also typically evaluated.
- Data Analysis: Safety data are often reported as incidence rates (e.g., events per 100 patient-years) to account for varying durations of exposure.

For instance, the UNIFI long-term extension study for ustekinumab followed patients who responded to intravenous induction and completed 44 weeks of maintenance therapy for up to 4 years, with endoscopic assessment at the end of the study.[2] Similarly, the PURSUIT-Maintenance long-term extension for golimumab enrolled patients who completed the initial 52-week trial and continued treatment for up to an additional 3 years.[8] The ULTRA 3 study was the open-label extension for the ULTRA 1 and 2 trials of adalimumab, providing data for up to 4 years of treatment.[3]

## Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and study designs, the following diagrams are provided in the DOT language for Graphviz.





Click to download full resolution via product page

Caption: Mechanism of action of **Omilancor** via the LANCL2 pathway.



Click to download full resolution via product page

Caption: General workflow of a long-term extension study for a UC therapeutic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Safety and effectiveness of adalimumab in the treatment of ulcerative colitis: results from a large-scale, prospective, multicenter, observational study [irjournal.org]



- 2. gi.org [gi.org]
- 3. Four-year maintenance treatment with adalimumab in patients with moderately to severely active ulcerative colitis: Data from ULTRA 1, 2, and 3 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Etrasimod for the Treatment of Ulcerative Colitis: Up to 2.5 Years of Pooled Safety Data From Global Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Long-Term Benefit of Golimumab for Patients with Moderately to Severely Active Ulcerative Colitis: Results from the PURSUIT-Maintenance Extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hcplive.com [hcplive.com]
- 10. Long-term use of etrasimod in UC safe and well-tolerated Medical Conferences [conferences.medicom-publishers.com]
- To cite this document: BenchChem. [Navigating the Evolving Landscape of Ulcerative Colitis Treatment: A Long-Term Safety Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028346#validating-the-safety-profile-of-omilancor-in-long-term-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com